2-(3-bromophenoxy)-N,N-dimethylethanamine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(3-bromophenoxy)-N,N-dimethylethanamine often involves palladium-catalyzed reactions, which are a part of multiple arylation processes leading to the formation of complex organic molecules. For instance, a unique multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides has been demonstrated, showcasing the versatility of palladium-catalyzed reactions in creating compounds with bromophenoxy groups (H. Wakui et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds akin to 2-(3-bromophenoxy)-N,N-dimethylethanamine can be studied using spectroscopic techniques and X-ray diffraction. These methods provide insights into the geometric configuration, intermolecular interactions, and electronic structure, essential for understanding the compound's chemical behavior. For example, spectroscopic and XRD techniques were used to characterize a bromo-substituted compound, highlighting the importance of Hirshfeld surfaces and DFT calculations in molecular structure analysis (Z. Demircioğlu et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of 2-(3-bromophenoxy)-N,N-dimethylethanamine involves electrophilic substitution reactions, where the bromine atom plays a crucial role. These reactions are fundamental to the synthesis of various derivatives and understanding the compound's chemical properties. Bromination of phenolic compounds, for example, can lead to significant structural changes, impacting the chemical and physical properties of the resulting molecules (J. M. Brittain et al., 1982).
Scientific Research Applications
Potential in Stroke and Ischemia Treatment
- Brain Damage Reduction in Ischemic Conditions: A derivative of 2-(3-bromophenoxy)-N,N-dimethylethanamine, specifically 2-(10H-phenothiazin-2-yloxy)-N,N-dimethylethanamine hydrochloride, has been found to significantly reduce brain damage in rat models of transient cerebral ischemia. This agent acted as a potent inhibitor of iron-dependent lipid peroxidation and protected rat hippocampal neurons from oxidative stress-induced toxicity. In both global forebrain ischemia and focal stroke models, the compound demonstrated protective effects on the hippocampus and reduced cortical infarct volume (Jyu et al., 1992).
Antidepressant and Sedative Properties
- Marine Indole Alkaloids as Antidepressant Leads: Marine indole alkaloids, including compounds like 5-bromo-N,N-dimethyltryptamine which share a structural similarity to 2-(3-bromophenoxy)-N,N-dimethylethanamine, have shown significant antidepressant-like action. These compounds also exhibited potent sedative activity, indicating their potential as drug leads for mental health conditions. The presence of bromine in these molecules was highlighted for contributing to novel chemical space and interactions (Ibrahim et al., 2017).
Antioxidant Properties
- Synthesis and Antioxidant Activities: The synthesis of derivatives of compounds structurally related to 2-(3-bromophenoxy)-N,N-dimethylethanamine and their antioxidant activities have been explored. These synthesized bromophenols demonstrated effective antioxidant power, showing promise as molecules with potential health benefits (Çetinkaya et al., 2012).
N-Demethylation and Cyclometalation Reactivity
- Reactivity with Palladium Ions: Studies have shown that when treated with palladium(II) ions, certain structurally similar N,N-dimethylethanamines undergo chemoselective cleavage of N-C bonds, resulting in the formation of secondary amines. This highlights the potential of such compounds in chemical synthesis and pharmaceutical applications (Yap et al., 2014).
Renal Toxicity Studies
- Haloalkylamine-Induced Renal Papillary Necrosis: A study explored the renal toxicity of haloalkylamines structurally related to 2-(3-bromophenoxy)-N,N-dimethylethanamine. The findings suggested that certain structural analogs can induce renal papillary lesions, contributing to the understanding of their toxicity and effects on renal health (Powell et al., 1991).
properties
IUPAC Name |
2-(3-bromophenoxy)-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-12(2)6-7-13-10-5-3-4-9(11)8-10/h3-5,8H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRIRBFNZOUJEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328708 | |
Record name | 2-(3-bromophenoxy)-N,N-dimethylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70328708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N,N-dimethylethanamine | |
CAS RN |
221915-84-0 | |
Record name | 2-(3-bromophenoxy)-N,N-dimethylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70328708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(3-bromophenoxy)ethyl]dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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